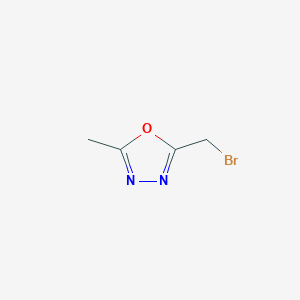
1-(Methylsulfamoyl)piperidine-4-carboxylic acid
Overview
Description
1-(Methylsulfamoyl)piperidine-4-carboxylic acid, also known as MSMP, is a chemical compound with the molecular formula C7H14N2O4S . It has a molecular weight of 222.26 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O4S/c1-8-14(12,13)9-4-2-6(3-5-9)7(10)11/h6,8H,2-5H2,1H3,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Catalysis and Synthesis
- A study by Ghorbani-Choghamarani & Azadi (2015) demonstrated the use of piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles in catalyzing the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. This innovative approach highlights the compound's role in facilitating efficient and reusable catalytic processes in organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
Antibacterial and Anticancer Properties
- Aziz‐ur‐Rehman et al. (2017) synthesized derivatives of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzenesulfonyl)-4-methylpiperidine and evaluated their antibacterial efficacy, demonstrating valuable biological activities associated with sulfamoyl and piperidine functionalities (Aziz‐ur‐Rehman et al., 2017).
- In another study, Rehman et al. (2018) explored piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for their potential as anticancer agents, identifying compounds with significant inhibitory effects against cancer cells, highlighting the therapeutic potential of derivatives (Rehman et al., 2018).
Material Science and Chemical Synthesis
- Zolfigol et al. (2015) reported on the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety and their applications in the synthesis of various organic compounds under mild and green conditions. This research showcases the versatility of derivatives in material science and green chemistry applications (Zolfigol et al., 2015).
Novel Chemical Processes
- Arnold et al. (2003) detailed a process involving (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine in nucleophile-promoted alkyne-iminium ion cyclizations, illustrating the compound's role in facilitating complex chemical transformations (Arnold et al., 2003).
Structural Analysis
- The structural and molecular characteristics of 4-carboxypiperidinium chloride were elucidated by Szafran et al. (2007), providing insights into the crystalline structure and interactions within derivatives of piperidine-4-carboxylic acid (Szafran et al., 2007).
Safety and Hazards
The safety information for 1-(Methylsulfamoyl)piperidine-4-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(methylsulfamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-8-14(12,13)9-4-2-6(3-5-9)7(10)11/h6,8H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUZAPACTQJECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)



![5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one](/img/structure/B1530156.png)


![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)